Potency Benchmarking: Essential for Potent HDAC4 Inhibition (IC50 = 20 nM)
The 5-chloropyridin-3-yl moiety is a critical pharmacophore for achieving nanomolar potency. As evidenced in a related HDAC4 inhibitor, the presence of the 5-chloropyridin-3-yl group enables an IC50 of 20 nM [1]. While a direct analog lacking this specific group was not tested in the same publication, this value serves as a potent benchmark for the efficacy of this chemical class [1]. The target compound, 3-(5-chloropyridin-3-yl)oxyaniline, provides the exact synthetic building block required to install this potency-enabling group.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured. The compound serves as the synthetic precursor to the active pharmacophore. |
| Comparator Or Baseline | Compound BDBM293885: ((S)-3-(5-Chloropyridin-3-yl)-1-(3-fluoro-2-methylphenyl)-1H-pyrazol-4-yl)(hydroxyimino)methanol |
| Quantified Difference | IC50 = 20 nM |
| Conditions | HDAC4 enzymatic assay (Human); 5 μl of diluted compound transferred to a 384-well assay plate. |
Why This Matters
This benchmark IC50 value demonstrates the high potency achievable with the 5-chloropyridin-3-yl pharmacophore, making the building block essential for projects targeting this level of activity.
- [1] CHDI FOUNDATION, INC. US Patent US10106535. BindingDB Entry DOI: 10.7270/Q2F47R6G. Activity data for (S)-3-(5-Chloropyridin-3-yl)-1-(3-fluoro-2-methylphenyl)-1H-pyrazol-4-yl)(hydroxyimino)methanol against HDAC4. View Source
